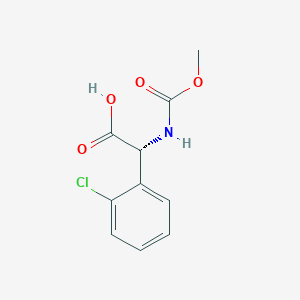
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.
Reaction Steps: The key steps include the formation of the furan ring, introduction of the amino group, and the stereoselective formation of the chiral centers.
Reaction Conditions: Common reagents and conditions include the use of catalysts like palladium on carbon, hydrogen gas for reduction reactions, and protecting groups to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Hydrogen gas with palladium on carbon as a catalyst is frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes derived from the hydroxyl group.
Reduction Products: Tetrahydrofuran derivatives from the reduction of the furan ring.
Substitution Products: Various substituted amino alcohols.
科学的研究の応用
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-1-(3-furyl)propan-2-OL: A stereoisomer with different biological activities.
1-Amino-1-(2-furyl)propan-2-OL: A structural isomer with the furan ring in a different position.
1-Amino-1-(3-thienyl)propan-2-OL: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(1S,2R)-1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1 |
InChIキー |
HBCPEGFGJUTWNM-IYSWYEEDSA-N |
異性体SMILES |
C[C@H]([C@H](C1=COC=C1)N)O |
正規SMILES |
CC(C(C1=COC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


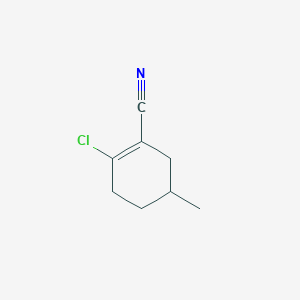

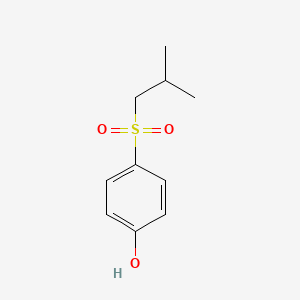
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
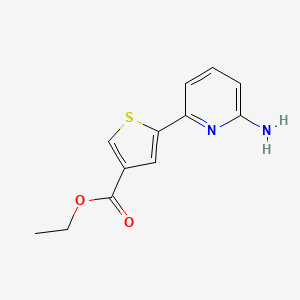


![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)

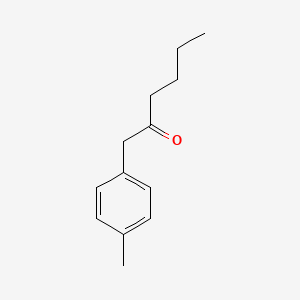
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


